molecular formula C23H24N2O2S B2574998 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide CAS No. 1797641-66-7

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2574998
CAS RN: 1797641-66-7
M. Wt: 392.52
InChI Key: SAIRNIUKQUMGFS-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, also known as MPPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPTB is a small molecule that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Chemoselective Synthesis

The chemoselective synthesis of benzamides, including compounds with structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, has been explored for their biological significance. The N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a method for creating compounds of biological interest through a chemoselective approach. This method yields N-(2-hydroxyphenyl)benzamides, demonstrating the versatility of benzamide derivatives in chemical synthesis and potential biological applications (Singh, Lakhan, & Singh, 2017).

Enantioselective Synthesis and Piperidine Derivatives

Research on the enantioselective synthesis of piperidine derivatives from (S)-methylpyroglutamate reveals the chemical versatility of piperidine-containing compounds. Such methodologies provide foundational insights into the structural modifications and synthetic routes applicable to compounds like N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, further underscoring the compound's relevance in scientific research (Calvez, Chiaroni, & Langlois, 1998).

Ligand Efficiency and Receptor Binding

Studies on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands provide insights into the pharmacological potential of benzamide derivatives. These derivatives, through modifications at the arylpiperazine unit, demonstrate high affinity for 5-HT1A sites, suggesting that N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide could also exhibit significant receptor binding properties, contingent upon structural analogies (Glennon, Naiman, Lyon, & Titeler, 1988).

Antimicrobial Agents

Research into the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showcases the therapeutic potential of structurally complex benzamides. By synthesizing a series of derivatives and testing their antimicrobial activity, this research underlines the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide to serve as a lead compound in developing new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-21-12-14-25(15-13-21)20-10-8-19(9-11-20)24-23(26)18-6-4-17(5-7-18)22-3-2-16-28-22/h2-11,16,21H,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRNIUKQUMGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide

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